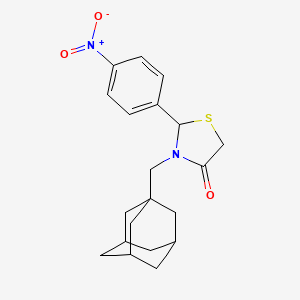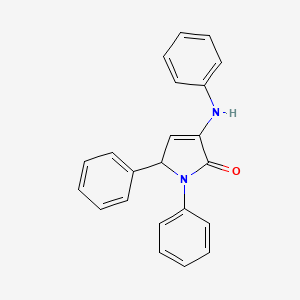
3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one, also known as Azone, is a thiazolidine derivative that has been widely studied for its potential applications in the pharmaceutical industry. Azone has been found to exhibit a range of pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects.
科学研究应用
3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one has also been shown to have antitumor effects, making it a potential candidate for the treatment of cancer.
作用机制
The exact mechanism of action of 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one exerts its pharmacological effects by modulating the activity of various enzymes and signaling pathways in the body. For example, 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related disorders. 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one has also been found to have antibacterial and antifungal effects, suggesting that it may have potential as an antimicrobial agent.
实验室实验的优点和局限性
One of the major advantages of 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one has been found to have low toxicity and good biocompatibility, making it a safe candidate for use in pharmaceutical applications. However, one of the limitations of 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is its poor solubility in water, which can make it difficult to administer in certain formulations.
未来方向
There are several potential future directions for research on 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one. Additionally, there is a need for further studies to elucidate the mechanism of action of 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one and to identify its molecular targets. Finally, there is potential for 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one to be used in combination with other drugs to enhance its pharmacological effects and reduce any potential side effects.
合成方法
3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one can be synthesized through a simple and efficient method that involves the reaction of 1-adamantylmethylamine with 4-nitrobenzoyl chloride, followed by the addition of thiourea and acetic acid. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
属性
IUPAC Name |
3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-18-11-26-19(16-1-3-17(4-2-16)22(24)25)21(18)12-20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,13-15,19H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLDEBMJVPZXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN4C(SCC4=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5193520.png)
![5-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5193525.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B5193529.png)

![4-[(2-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5193534.png)
![dimethyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5193540.png)
![N-benzyl-1-[2-(diethylamino)-2-oxoethyl]-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5193551.png)
![6-({[4-(3-methylphenoxy)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5193559.png)
![2-{[4-(2,3-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5193573.png)
![5-chloro-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5193587.png)
![2-methyl-5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5193613.png)

![2-(4-hydroxy-3-methoxyphenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5193624.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5193632.png)